![molecular formula C8H15F2NO B13468652 [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol CAS No. 1889878-28-7](/img/structure/B13468652.png)
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol: is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a cyclohexyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol typically involves the following steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a precursor compound.
Methanol Group Addition: The final step involves the addition of the methanol group, which can be achieved through hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to an amine or other reduced forms.
Substitution: The fluorine atoms on the cyclohexyl ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Fluorine Chemistry: Its fluorinated structure makes it valuable in studies related to fluorine chemistry and its effects on molecular properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Materials Science: Applications in the development of new materials with specific properties, such as increased stability or reactivity.
Catalysis: Potential use as a catalyst or catalyst precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and specificity, enhancing its effectiveness.
Comparación Con Compuestos Similares
[1-(Aminomethyl)-4-fluorocyclohexyl]methanol: Similar structure but with only one fluorine atom.
[1-(Aminomethyl)-4,4-dichlorocyclohexyl]methanol: Similar structure with chlorine atoms instead of fluorine.
[1-(Aminomethyl)-4,4-dibromocyclohexyl]methanol: Similar structure with bromine atoms instead of fluorine.
Uniqueness:
Fluorine Atoms: The presence of two fluorine atoms significantly alters the compound’s chemical properties, such as its reactivity and stability.
Biological Activity: The specific arrangement of functional groups can lead to unique biological activities, making it distinct from its analogs.
Propiedades
Número CAS |
1889878-28-7 |
|---|---|
Fórmula molecular |
C8H15F2NO |
Peso molecular |
179.21 g/mol |
Nombre IUPAC |
[1-(aminomethyl)-4,4-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C8H15F2NO/c9-8(10)3-1-7(5-11,6-12)2-4-8/h12H,1-6,11H2 |
Clave InChI |
XDRYLDOVNRZEFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1(CN)CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
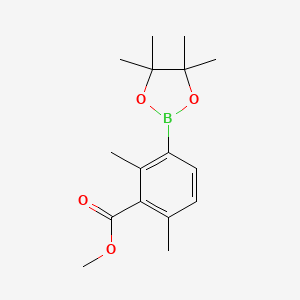
![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
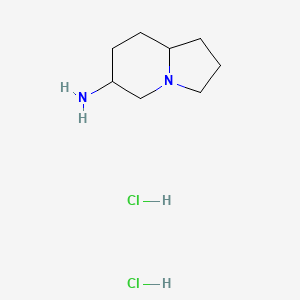
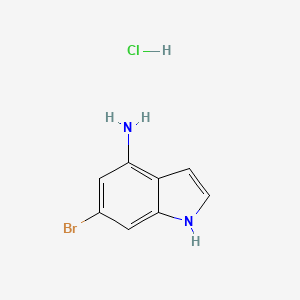
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
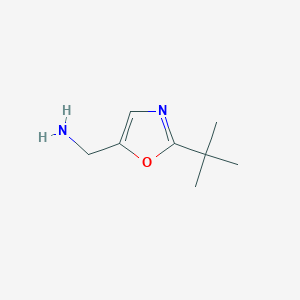
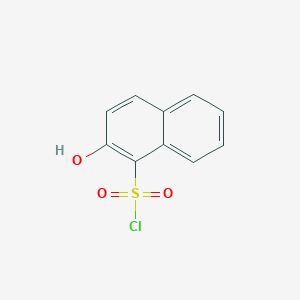
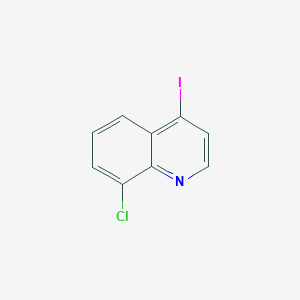
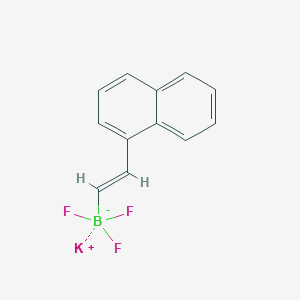
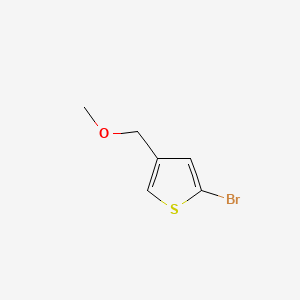
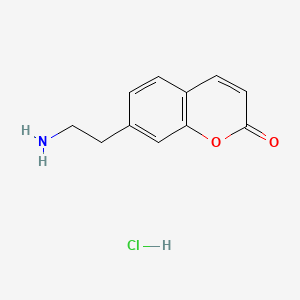
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
